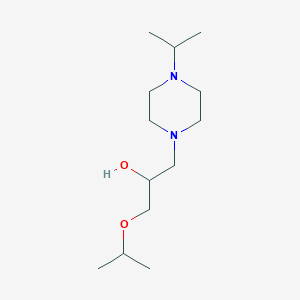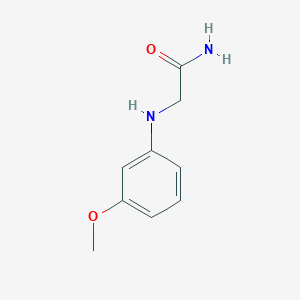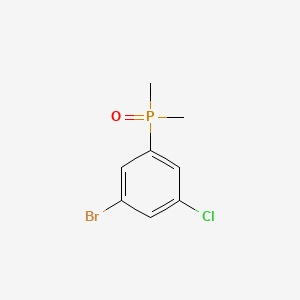
1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL is a chemical compound with the molecular formula C13H28N2O2 and a molecular weight of 244.37 g/mol . This compound is of interest due to its unique structure, which includes both an isopropoxy group and an isopropylpiperazine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL typically involves the reaction of isopropylamine with epichlorohydrin, followed by the addition of isopropylpiperazine . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isopropoxy group, using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Medicine: Research into potential therapeutic applications, such as its use in drug development for treating various diseases, is ongoing.
Industry: It is employed in the production of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The isopropylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting biological processes such as neurotransmission and metabolism .
Comparaison Avec Des Composés Similaires
1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL can be compared with other similar compounds, such as:
3-(4-Methylpiperazin-1-yl)propan-1-ol: This compound has a similar piperazine structure but differs in the substituents attached to the piperazine ring.
1-Isopropoxy-3-piperazin-1-yl-propan-2-ol: This compound lacks the isopropyl group on the piperazine ring, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H28N2O2 |
|---|---|
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
1-propan-2-yloxy-3-(4-propan-2-ylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H28N2O2/c1-11(2)15-7-5-14(6-8-15)9-13(16)10-17-12(3)4/h11-13,16H,5-10H2,1-4H3 |
Clé InChI |
RVODSSJTQWIHPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)CC(COC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14896848.png)



![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)

![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)


![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)

![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)


